Alovudine
Übersicht
Beschreibung
Alovudine, also known as fluorothymidine, is an antiviral agent that was being developed by Medivir . It was discontinued after a Phase II trial in 2005 due to toxicity . It is a DNA polymerase inhibitor .
Synthesis Analysis
Alovudine was found to inhibit the SARS-CoV RNA-dependent RNA polymerase (RdRp) along with two other nucleotide analogues . It was also used in the preparation of radiopharmaceuticals .Physical And Chemical Properties Analysis
Alovudine has a molar mass of 244.222 g/mol . It has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.565 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Alovudine, along with other anti-viral agents, has been evaluated as an inhibitor of SARS-CoV RNA-dependent RNA polymerase (RdRp). The RdRp is a key component in the replication mechanism of coronaviruses .
Methods of Application
The active triphosphate form of Alovudine was incorporated by SARS-CoV RdRp in model polymerase extension experiments. This incorporation terminated further polymerase extension, effectively inhibiting the replication of the virus .
Results or Outcomes
The results demonstrated that Alovudine can inhibit the SARS-CoV RdRp, and by extension, it is expected to also inhibit the SARS-CoV-2 polymerase due to the 98% amino acid similarity of the RdRps of these two viruses .
2. Inhibition of Mitochondrial DNA Polymerase γ in Acute Myeloid Leukemia (AML)
Summary of the Application
Alovudine has been found to inhibit the mitochondrial DNA polymerase γ in AML cells. This enzyme is responsible for the replication of mitochondrial DNA, which encodes proteins that maintain oxidative phosphorylation .
Methods of Application
AML cells were treated with increasing concentrations of Alovudine. After six days of incubation, changes in mitochondrial DNA (mtDNA) and bioenergetics were measured .
Results or Outcomes
Alovudine was found to deplete mtDNA, reduce mitochondrial encoded proteins, decrease basal oxygen consumption, and decrease cell proliferation and viability in AML cells. It also promoted monocytic differentiation of AML cells .
3. Antiviral Activity in Antiretroviral-Experienced Patients
Summary of the Application
Alovudine has been found to inhibit replication of highly nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV strains in vitro .
Methods of Application
A randomized, double-blind, placebo-controlled trial was conducted investigating three doses of alovudine (0.5, 1 and 2 mg) or placebo added for 4 weeks to a failing regimen in patients with evidence of NRTI-resistant HIV strains .
Results or Outcomes
A 4-week course of alovudine 2 mg/day provided a modest but significant viral load reduction in patients harbouring viruses with a median of four TAMs .
4. Inhibition of Mitochondrial DNA Polymerase γ in Acute Myeloid Leukemia (AML)
Summary of the Application
Alovudine has been found to inhibit the mitochondrial DNA polymerase γ in AML cells .
Methods of Application
AML cells were treated with increasing concentrations of Alovudine. After six days of incubation, changes in mitochondrial DNA (mtDNA) and bioenergetics were measured .
Results or Outcomes
Alovudine was found to deplete mtDNA, reduce mitochondrial encoded proteins, decrease basal oxygen consumption, and decrease cell proliferation and viability in AML cells .
5. Inhibition of Mitochondrial DNA Polymerase γ in Acute Myeloid Leukemia (AML)
Summary of the Application
Alovudine has been found to inhibit the mitochondrial DNA polymerase γ in AML cells .
Methods of Application
AML cells were treated with increasing concentrations of Alovudine. After six days of incubation, changes in mitochondrial DNA (mtDNA) and bioenergetics were measured .
Results or Outcomes
Alovudine was found to deplete mtDNA, reduce mitochondrial encoded proteins, decrease basal oxygen consumption, and decrease cell proliferation and viability in AML cells .
6. Antiviral Activity in Antiretroviral-Experienced Patients
Summary of the Application
Alovudine has been found to inhibit replication of highly nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV strains in vitro .
Methods of Application
A randomized, double-blind, placebo-controlled trial was conducted investigating three doses of alovudine (0.5, 1 and 2 mg) or placebo added for 4 weeks to a failing regimen in patients with evidence of NRTI-resistant HIV strains .
Results or Outcomes
A 4-week course of alovudine 2 mg/day provided a modest but significant viral load reduction in patients harbouring viruses with a median of four TAMs .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAQJAQSWSNPQ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046579 | |
Record name | Alovudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alovudine | |
CAS RN |
25526-93-6 | |
Record name | 3′-Fluorothymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25526-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alovudine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alovudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alovudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG53R0DWDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.